4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine
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Overview
Description
4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a sulfanyl group at the 2-position, which is further connected to an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through alkylation reactions using oxolan-2-ylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as employing catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The methyl and oxolan-2-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing Pyrimidines: These compounds have a similar structure but with different substituents at the 2-position.
4-Methylpyrimidines: Compounds with a methyl group at the 4-position but different substituents at other positions.
Oxolan-2-ylmethyl Substituted Compounds: Compounds with an oxolan-2-ylmethyl group attached to different heterocyclic rings.
Uniqueness
4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the sulfanyl and oxolan-2-ylmethyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-(oxolan-2-ylmethylsulfanyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-4-5-11-10(12-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGNDHVIBCNTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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